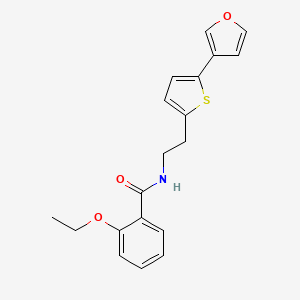

![molecular formula C16H16N4O3 B2904336 2-(benzo[d]isoxazol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide CAS No. 1211756-51-2](/img/structure/B2904336.png)

2-(benzo[d]isoxazol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

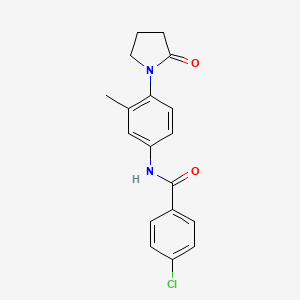

2-(benzo[d]isoxazol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide, also known as BIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIPA belongs to the class of isoxazole compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research on derivatives with similar structural motifs, such as 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, indicates their effectiveness as corrosion inhibitors. These derivatives were synthesized and tested for their corrosion prevention efficiencies in acidic and oil medium environments, showing promising results (Yıldırım & Cetin, 2008).

Antimicrobial Activity

Compounds related to the chemical structure have been synthesized and evaluated for antimicrobial activities. Novel sulfonamide derivatives, for instance, demonstrated good antimicrobial efficacy, highlighting the potential of these chemical frameworks in developing new antimicrobial agents (Fahim & Ismael, 2019).

Metabolic Stability in Drug Design

A study focusing on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various 6,5-heterocycles to improve metabolic stability. The research aimed at reducing metabolic deacetylation, which is a common issue with certain drug candidates, indicating the structural considerations vital for designing more stable pharmaceuticals (Stec et al., 2011).

Antioxidant Properties for Oil Stability

Benzimidazole derivatives, sharing structural similarities, were prepared and studied as antioxidants for base stock oil. These compounds significantly improved the oxidation stability of the oil, suggesting potential applications in enhancing industrial oil longevity (Basta et al., 2017).

Anthelmintic Activity

A series of compounds including N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1,2,4-triazol-4yl]-2-substituted phenoxy acetamide demonstrated good anthelmintic activity, suggesting potential applications in addressing parasitic worm infections (Kumar & Sahoo, 2014).

Wirkmechanismus

Target of Action

The compound belongs to the class of benzoxazoles . Benzoxazoles have been studied for their potential use as antidepressants . They have also been found to bind with high affinity to transthyretin (TTR) , a protein that carries the thyroid hormone thyroxine (T4) and retinol-binding protein bound to retinol.

Mode of Action

Benzoxazoles have been found to inhibitHIV Integrase , an enzyme produced by the HIV virus that enables its genetic material to be integrated into the DNA of the infected cell . This inhibition prevents the virus from replicating within the cell .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting HIV Integrase, it can disrupt the life cycle of the HIV virus . By binding to TTR, it may prevent the misfolding of this protein, thereby inhibiting the formation of amyloid fibrils associated with certain types of amyloidosis .

Result of Action

The inhibition of HIV Integrase can prevent the replication of the HIV virus, potentially slowing the progression of the disease . The binding to TTR can inhibit the formation of amyloid fibrils, which may help in the treatment of certain types of amyloidosis .

Eigenschaften

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c21-15(11-13-12-5-1-2-6-14(12)23-19-13)17-8-4-10-20-16(22)7-3-9-18-20/h1-3,5-7,9H,4,8,10-11H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBMIVDEBYUUQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B2904253.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2904260.png)

![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)

![2-Cyclopropyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2904264.png)

![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2904266.png)

![N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2904272.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2904276.png)